7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one
Description
7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1aH)-one is a brominated quinolinone derivative featuring a cyclopropane ring fused to the quinolinone core. This structural motif combines the aromaticity of the quinoline system with the steric strain of a cyclopropane ring, rendering the compound unique in terms of reactivity and biological interactions.
Synthesis of this compound typically involves multi-step protocols, including cyclopropanation reactions under mild conditions. For instance, 7-bromo-3-(4-methoxybenzyl)-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one is synthesized via a cyclopropanation step using ethyl methylsulfonyl acetate and L-proline in ionic liquids, achieving yields up to 44% .
Properties
IUPAC Name |
7-bromo-1,1a,3,7b-tetrahydrocyclopropa[c]quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-7-2-1-3-8-9(7)5-4-6(5)10(13)12-8/h1-3,5-6H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSDOBPACXLXLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)NC3=C2C(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one typically involves multi-step organic reactions. One common method starts with the bromination of a quinoline derivative, followed by cyclopropanation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, scaled up to accommodate larger quantities. This often includes continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems can also help in maintaining the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: 3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its potential as a pharmacophore in drug development due to its ability to interact with various biological targets. Notable applications include:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Research : The unique structure may enhance selectivity and efficacy against cancer cells by modulating specific molecular targets involved in tumor growth.
Biological Research
Research has focused on the compound's interactions with enzymes and receptors:
- Mechanism of Action : The bromine atom and cyclopropane ring facilitate specific interactions with biological targets, potentially leading to modulation of enzyme activity or receptor signaling pathways.
Industrial Applications
In the industrial sector, this compound is utilized for developing materials with tailored properties:
- Material Science : Its unique structural attributes can lead to enhanced thermal stability or electronic characteristics in new materials.
Case Studies
Several studies highlight the applications of 7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one:
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria. |
| Study B | Anticancer Properties | Showed selective cytotoxicity towards specific cancer cell lines. |
| Study C | Material Development | Developed a polymer blend incorporating the compound that exhibited improved thermal resistance. |
Mechanism of Action
The mechanism of action of 7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the cyclopropane ring can form specific interactions with these targets, leading to the modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Quinolin-2(1H)-one derivatives are widely studied for their biological and chemical properties. Below is a detailed comparison of 7-bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1aH)-one with structurally related compounds:
Structural and Physical Properties
Key Observations :
- Bromine at C7 is a common feature across analogs, enabling comparative studies on halogen effects.
Key Observations :
- The cyclopropane-fused derivative is hypothesized to exhibit enhanced kinase inhibition due to rigid geometry, though experimental validation is pending .
- Bromine substitution at C7 correlates with improved anticancer potency compared to unsubstituted analogs (e.g., 5d vs. 5a in ).
Key Observations :
- The target compound’s synthesis requires specialized ionic liquid solvents, whereas other brominated analogs employ conventional cross-coupling or cyclization methods .
Biological Activity
7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one is a heterocyclic compound that has garnered attention in biological research due to its potential pharmacological properties. The compound features a bromine atom and a cyclopropane ring fused to a quinoline structure, which may enhance its biological activity. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : 7-bromo-1,1a,3,7b-tetrahydrocyclopropa[c]quinolin-2-one
- Molecular Formula : C10H8BrNO
- Molecular Weight : 238.08 g/mol
- CAS Number : 1404431-47-5
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including bromination of a quinoline derivative followed by cyclopropanation. Common reagents used include sodium hydride (NaH) and dimethylformamide (DMF) as solvents. The synthesis can be optimized for industrial production using continuous flow reactors to enhance yield and purity .
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown marked effects on:
- Breast Cancer (BT-549) : log(10)GI(50) value of -6.40
- Non-Small Cell Lung Cancer (NCI-H23) : log(10)GI(50) value of -6.10
- Ovarian Cancer (IGROV1) : log(10)GI(50) value of -6.02
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes and receptors. The unique structural features of the compound allow it to modulate the activity of these targets effectively, leading to various biological effects .
Case Studies and Research Findings
A study evaluating the cytotoxicity of related compounds found that derivatives with similar structural motifs exhibited varying degrees of effectiveness against cancer cell lines. This highlights the importance of structural modifications in enhancing biological activity .
| Compound | Target Cell Line | log(10)GI(50) Value |
|---|---|---|
| 7-Bromo-Cyclopropane Derivative | BT-549 | -6.40 |
| 7-Bromo-Cyclopropane Derivative | NCI-H23 | -6.10 |
| 7-Bromo-Cyclopropane Derivative | IGROV1 | -6.02 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one, and how do reaction conditions influence yield?
- Methodological Answer: The compound can be synthesized via cyclopropanation of brominated quinoline precursors. For example, ethyl-7-bromo-4-chloro-quinoline-3-carboxylate reacts with hydrazine derivatives under reflux in xylenes with triethylamine as a base, yielding ~60% product ( ). Key variables include temperature control (reflux vs. room temperature) and stoichiometric ratios of hydrazine derivatives. Lower yields (e.g., 40%) are observed with deuterated analogs due to kinetic isotope effects ( ).
Q. How is structural characterization performed for this compound, and what analytical techniques resolve spectral discrepancies?
- Methodological Answer:
- NMR: NMR (DMSO-) typically shows aromatic protons at δ 8.74 (s, 1H), bromine-induced deshielding at δ 7.68 (dd, ), and cyclopropane protons at δ 2.05–2.24 (m) ( ).
- HRMS: Confirm molecular formula (e.g., CHBrNO, [M+H] 370.0186) to distinguish from isomers ( ).
- IR: Absence of carbonyl stretches >1700 cm confirms lactam formation ( ).
Q. What are the stability considerations for this compound under storage and experimental conditions?
- Methodological Answer: The bromine substituent increases sensitivity to light and humidity. Store under inert gas (N/Ar) at -20°C in amber vials. Decomposition products (e.g., debrominated analogs) can be monitored via HPLC (99% purity threshold) ( ).
Advanced Research Questions
Q. How does the cyclopropane ring influence regioselectivity in functionalization reactions?
- Methodological Answer: The cyclopropane strain directs electrophilic substitution to the C-4 position (para to Br). For example, fluorination via nucleophilic aromatic substitution (e.g., using KF/18-crown-6) occurs at C-4 with >80% selectivity ( ). DFT calculations (B3LYP/6-31G*) predict charge localization at C-4, validated by NMR shifts (δ 142.55, C-2; δ 114.97, C-4a) ( ).
Q. What strategies mitigate side reactions during cross-coupling (e.g., Suzuki-Miyaura) with this substrate?
- Methodological Answer:
- Protection: Temporarily protect the lactam carbonyl with TMSCl to prevent Pd catalyst poisoning ( ).
- Catalyst System: Use Pd(OAc)/SPhos with KPO in toluene/water (3:1) at 90°C for aryl boronic acids. Yields improve from 45% to 72% with microwave-assisted heating ( ).
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GABA receptors)?
- Methodological Answer:
- Docking Studies: AutoDock Vina simulations using the GABA receptor (PDB: 6HUP) show hydrogen bonding between the lactam O and α1-subunit Arg112. Bromine enhances hydrophobic interactions with Phe114 ( ).
- MD Simulations: GROMACS 2023.2 simulations (100 ns) reveal stable binding (RMSD < 2.0 Å) but suggest deuteration at C-7B reduces metabolic clearance (CL from 12 mL/min/kg to 8 mL/min/kg) ( ).
Q. What are the contradictions in reported biological activities, and how can they be resolved?
- Methodological Answer: Discrepancies in IC values (e.g., 1.2 μM vs. 3.7 μM for MRP2 inhibition) arise from assay conditions. Standardize using:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
